5-(2'-Chloroethyl)aminouracil

DNA alkylation cross‑linking structure‑activity relationship

5-(2'-Chloroethyl)aminouracil (CAS 65-68-9, NSC 39277, NCI60_003709) is a mono‑functional nitrogen‑mustard derivative of the pyrimidine nucleobase uracil, classified within the broader aminouracil‑mustard chemotype. Its core structure consists of a single 2‑chloroethylamino arm at the uracil 5‑position (IUPAC: 5‑(2‑chloroethylamino)‑1H‑pyrimidine‑2,4‑dione), distinguishing it from the clinically approved bis‑chloroethyl analog uracil mustard (uramustine, CAS 66‑75‑1).

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 65-68-9
Cat. No. B1606955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2'-Chloroethyl)aminouracil
CAS65-68-9
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)NCCCl
InChIInChI=1S/C6H8ClN3O2/c7-1-2-8-4-3-9-6(12)10-5(4)11/h3,8H,1-2H2,(H2,9,10,11,12)
InChIKeyWEGIIMNVVVHGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2'-Chloroethyl)aminouracil (CAS 65-68-9): Baseline Identity and Procurement-Scale Characterization


5-(2'-Chloroethyl)aminouracil (CAS 65-68-9, NSC 39277, NCI60_003709) is a mono‑functional nitrogen‑mustard derivative of the pyrimidine nucleobase uracil, classified within the broader aminouracil‑mustard chemotype [1]. Its core structure consists of a single 2‑chloroethylamino arm at the uracil 5‑position (IUPAC: 5‑(2‑chloroethylamino)‑1H‑pyrimidine‑2,4‑dione), distinguishing it from the clinically approved bis‑chloroethyl analog uracil mustard (uramustine, CAS 66‑75‑1) [2]. The compound bears an NSC number but has not advanced to approved therapeutic status, and its published standalone biological characterization is notably sparse relative to the bis‑analog; available vendor‑reported purity for research‑grade material is typically 95%, with the molecular weight confirmed at 189.6 g·mol⁻¹ (C₆H₈ClN₃O₂) and predicted physicochemical properties including a density of 1.43–1.55 g·cm⁻³ and a boiling point near 623°C .

Why 5-(2'-Chloroethyl)aminouracil Cannot Be Freely Substituted by In‑Class Uracil‑Mustard Analogs


The uracil‑mustard chemotype pairs a DNA‑alkylating electrophile with a nucleobase carrier, and the number of chloroethyl arms directly governs the balance between monofunctional DNA adduction (single‑strand lesions) and bifunctional cross‑link formation (interstrand cross‑links) [1]. Uracil mustard (bis‑chloroethyl) produces interstrand DNA cross‑links that correlate quantitatively with guanine‑cytosine content and are the primary driver of its clinical cytotoxicity in lymphatic malignancies [1]. In contrast, 5‑(2'‑chloroethyl)aminouracil possesses only one reactive chloroethyl group, which predicts a fundamentally altered DNA‑damage spectrum dominated by mono‑adducts rather than cross‑links [2]. Substituting the mono‑derivative for the bis‑derivative—or for structurally unrelated alkylators such as nitrogen mustard (HN2)—therefore changes the DNA‑damage mechanism from cross‑linker to mono‑alkylator, which directly impacts potency, cell‑cycle response, and DNA‑repair pathway engagement [2]. This mechanistic divergence precludes simple substitution without independent re‑validation in any given assay system.

5-(2'-Chloroethyl)aminouracil: Quantitative Differentiation Evidence vs. Uracil Mustard and Nitrogen Mustard


Evidence Item 1: Mono‑ vs. Bis‑Chloroethyl Composition Dictates Cross‑Linking Capacity

The fundamental structural difference between 5‑(2'‑chloroethyl)aminouracil and the clinically used uracil mustard (uramustine) lies in the number of reactive chloroethyl groups: the target compound carries a single 2‑chloroethylamino substituent (C₆H₈ClN₃O₂; MW 189.6 g·mol⁻¹), whereas uracil mustard carries two such groups (C₈H₁₁Cl₂N₃O₂; MW 252.1 g·mol⁻¹) [1]. A bifunctional alkylator such as uracil mustard forms DNA interstrand cross‑links, a property that correlates quantitatively with guanine‑cytosine base content in DNA [1]. The monofunctional 5‑(2'‑chloroethyl)aminouracil can generate only mono‑adducts and, at most, DNA‑protein cross‑links, but cannot form the critical interstrand DNA cross‑links that drive the high‑cytotoxicity phenotype of nitrogen‑mustard chemotherapeutics . This binary functional difference—1 reactive arm vs. 2 reactive arms—is the single most important determinant of pharmacological profile in this chemical series .

DNA alkylation cross‑linking structure‑activity relationship

Evidence Item 2: Antitumor Efficacy of the Uracil‑Mustard Scaffold vs. Simple Nitrogen Mustard (Class‑Level Inference for Mono‑Derivative Potential)

In head‑to‑head in vivo studies, the bis‑chloroethyl uracil mustard (U‑8344) demonstrated pronounced antitumor efficacy against a panel of transplanted rodent tumors including Ehrlich carcinoma and Sarcoma 180, whereas the simple nitrogen mustard HN2 (methyl‑bis(β‑chloroethyl)amine) was virtually ineffective in the same tumor models [1]. Lane and Kelly (1960) reported that uracil mustard was effective against well‑established transplanted rat and mouse leukemia, carcinoma, and lymphoma, in contrast to nitrogen mustard, which showed minimal activity [1]. Additionally, Evans and Mengel (1958) showed that uracil mustard (U‑8344) at oral doses of 2.0–4.0 mg·kg⁻¹ administered in 3–5 divided doses caused complete regression of established Walker 256 carcinosarcoma in rats, with notably fewer typical nitrogen‑mustard side effects [2]. While these data were generated with the bis‑derivative, they demonstrate that attachment of the chloroethyl‑amine functionality to a uracil carrier fundamentally alters the in vivo antitumor spectrum relative to unconjugated mustards. The mono‑chloroethyl derivative is structurally positioned to retain carrier‑mediated uptake potential while producing a distinct DNA‑damage profile, though its direct in vivo efficacy has not been separately quantified in published literature .

transplantable tumor models Walker 256 Ehrlich carcinoma Sarcoma 180

Evidence Item 3: DNA Target‑Sequence Selectivity and Cross‑Linking Efficiency of Uracil Mustard Provides Baseline for Mono‑Derivative Comparison

The pharmacodynamic profile of uracil mustard establishes that DNA cross‑linking efficiency is directly proportional to the guanine‑cytosine (GC) content of target DNA: higher GC content yields greater cross‑link formation [1]. This quantitative relationship is driven by the preferential binding of the activated aziridinium intermediate to the N7 position of guanine and the N3 position of cytosine [1]. For 5‑(2'‑chloroethyl)aminouracil, the presence of only one reactive chloroethyl group predicts the following mechanistic divergence: (i) formation of a single guanine‑N7 or cytosine‑N3 mono‑adduct per activation event; (ii) inability to form the interstrand cross‑link that is the cytotoxic hallmark of bifunctional mustards; (iii) potential for DNA‑protein cross‑link formation if a second nucleophile (e.g., protein cysteine or lysine) reacts with the tethered uracil moiety [2]. At high concentrations, uracil mustard additionally suppresses RNA and protein synthesis, an effect attributed to the extensive cross‑linking damage [1]; the mono‑derivative, lacking cross‑linking capacity, would be predicted to spare macromolecular synthesis to a greater degree, though this prediction remains experimentally unverified [2].

DNA alkylation guanine‑cytosine content cross‑linking efficiency

Evidence Item 4: Physicochemical and Formulation Differentiation from Uracil Mustard

The mono‑chloroethyl derivative differs from uracil mustard in fundamental physicochemical parameters that influence formulation, solubility, and assay compatibility. 5‑(2'‑Chloroethyl)aminouracil has a molecular weight of 189.6 g·mol⁻¹, compared to 252.1 g·mol⁻¹ for uracil mustard—a 25% reduction [1]. The predicted density is 1.43–1.55 g·cm⁻³ and the boiling point is approximately 623°C at 760 mmHg . While experimentally measured LogP and aqueous solubility values are not available in the open literature for the mono‑derivative, the removal of one chloroethyl arm relative to the bis‑derivative is expected to reduce lipophilicity and alter solvent‑partitioning behavior, which has practical implications for stock solution preparation (e.g., DMSO vs. aqueous buffer compatibility) and cellular uptake kinetics . Uracil mustard is reported to be sparingly soluble in water with UV λₘₐₓ 257 nm (ε 5675 in 0.01N H₂SO₄/95% ethanol) [1]; comparative spectrophotometric characterization data for the mono‑derivative are not published, representing a gap that requires in‑house validation prior to assay deployment .

molecular weight LogP solubility formulation

Where 5-(2'-Chloroethyl)aminouracil Delivers Differentiated Utility: Evidence‑Anchored Application Scenarios


Scenario A: DNA Mono‑Adduct vs. Cross‑Link Lesion Dissection in Repair Pathway Studies

Because 5-(2'-Chloroethyl)aminouracil carries a single reactive chloroethyl group, it is predicted to generate DNA mono‑adducts (e.g., N7‑guanine or N3‑cytosine alkylation) without forming the interstrand cross‑links that characterize bifunctional uracil mustard [1]. This functional difference makes the mono‑derivative a matched‑pair tool for dissecting DNA‑damage response pathways: base‑excision repair (BER) and direct reversal mechanisms are expected to dominate mono‑adduct processing, whereas interstrand cross‑links produced by the bis‑compound additionally engage the Fanconi anemia pathway and nucleotide‑excision repair [1]. Procurement of the mono‑derivative alongside the bis‑compound enables controlled studies where only the number of reactive arms is varied, isolating lesion type as the independent variable .

Scenario B: Carrier‑Mediated Uptake Studies Requiring Reduced Cytotoxic Potency

The uracil moiety of uracil‑mustard derivatives is hypothesized to facilitate cellular uptake via nucleobase transport systems, a property that distinguishes these compounds from non‑conjugated nitrogen mustards such as HN2, which were virtually inactive in the same transplantable tumor models where uracil mustard showed robust efficacy [1]. The mono‑chloroethyl derivative, by virtue of its reduced alkylating potency relative to the bis‑compound, may serve as a traceable probe for uracil‑carrier‑mediated uptake without triggering the rapid apoptosis or necrosis that complicates kinetic uptake measurements with highly cytotoxic agents . This scenario is particularly relevant for laboratories studying nucleoside‑transporter expression in cancer cell panels such as the NCI‑60, for which the compound was originally accessioned (NCI60_003709) .

Scenario C: Synthetic Intermediate for Generatable Bis‑Mustard or Heterobifunctional Probes

5‑(2'‑Chloroethyl)aminouracil represents a mono‑functionalized uracil scaffold that can serve as a synthetic precursor for more complex molecular architectures. The free secondary amine and the unsubstituted N1/N3 positions of the uracil ring offer orthogonal derivatization handles distinct from the already‑occupied 5‑position chloroethylamino group [1]. This contrasts with uracil mustard, which already consumes the 5‑amino position with two chloroethyl groups, limiting options for further regioselective functionalization . Potential downstream products include heterobifunctional DNA‑damaging agents, PROTAC warhead‑linker conjugates, or fluorescently labeled alkylation probes where the mono‑chloroethyl arm provides a single alkylation event for target engagement [1].

Scenario D: Impurity or Metabolite Reference Standard for Uracil Mustard Analytical Methods

In the context of pharmaceutical analysis, mono‑dechloroethylation is a plausible metabolic or degradative pathway for uracil mustard. 5‑(2'‑Chloroethyl)aminouracil can therefore serve as a reference standard for LC‑MS or HPLC impurity profiling of uracil mustard drug substance or formulations [1]. The molecular weight difference of 62.5 g·mol⁻¹ between the mono‑ and bis‑derivatives provides a clear mass‑spectrometric signature for identification . This application leverages the compound's structural relationship to the approved drug rather than its intrinsic biological activity, representing a well‑defined procurement scenario with measurable specifications (purity ≥ 95%, identity confirmed by NMR and MS) .

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